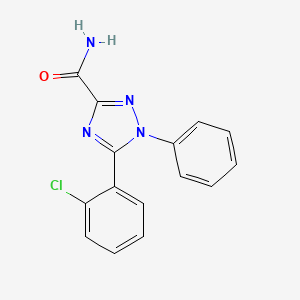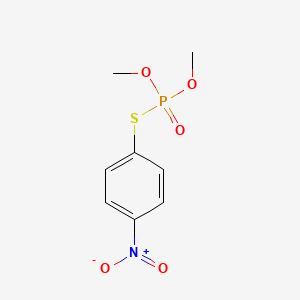
Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester is an organophosphorus compound widely recognized for its use as an insecticide. This compound is known for its effectiveness in controlling a variety of pests in agricultural settings. It is a derivative of phosphorothioic acid and contains both methyl and nitrophenyl groups, which contribute to its chemical properties and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester typically involves the reaction of O,O-dimethyl phosphorochloridothioate with p-nitrophenol. This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions often include a solvent like toluene or xylene and are conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives, which are often more toxic.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester bond can be cleaved, resulting in the formation of phosphorothioic acid and p-nitrophenol.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxon derivatives.
Hydrolysis: Phosphorothioic acid and p-nitrophenol.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase, which is crucial in nerve function.
Medicine: Investigated for its potential use in developing treatments for parasitic infections.
Industry: Employed as an insecticide in agriculture to protect crops from pests
Wirkmechanismus
The primary mechanism of action of Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, which ultimately results in the paralysis and death of the pest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl parathion: Another organophosphorus insecticide with a similar structure but different substituents.
Dimethoate: Contains a different ester group but shares the phosphorothioic acid backbone.
Parathion: Similar in structure but with ethyl groups instead of methyl groups
Uniqueness
Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester is unique due to its specific combination of methyl and nitrophenyl groups, which confer distinct chemical properties and biological activity. Its effectiveness as an insecticide and its ability to inhibit acetylcholinesterase make it a valuable compound in both agricultural and research settings .
Eigenschaften
CAS-Nummer |
3820-53-9 |
|---|---|
Molekularformel |
C8H10NO5PS |
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
1-dimethoxyphosphorylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C8H10NO5PS/c1-13-15(12,14-2)16-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 |
InChI-Schlüssel |
DHPZHUPSZPYWMB-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)SC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


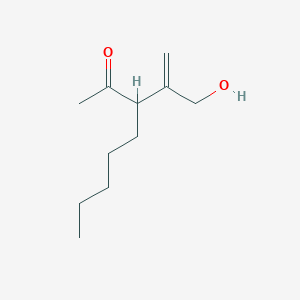



![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
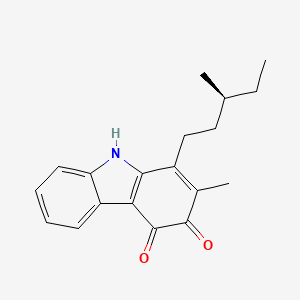
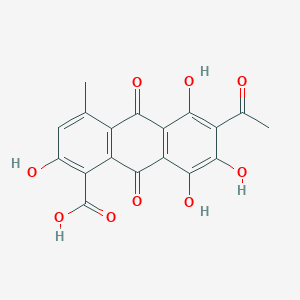
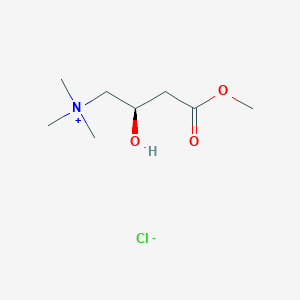
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)

![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)
